2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid is a specialized organic compound featuring:
- Azetidine core: A strained four-membered heterocyclic ring with three carbon atoms and one nitrogen atom.
- Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the azetidine nitrogen, providing stability during synthetic processes .
- Pent-4-ynoic acid side chain: A five-carbon chain terminating in a carboxylic acid group and an internal alkyne (C≡C) at the 4-position.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-2-7-16(22(25)26)15-12-24(13-15)23(27)28-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,15-16,21H,7,12-14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWCDOOBQGCSRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Activation and Fmoc Deprotection
Coupling of Azetidine Derivatives
A typical coupling protocol employs:
- Reagents : 4 equiv. Fmoc-azetidine-3-carboxylic acid, 3.8 equiv. HCTU, 8 equiv. DIEA in DMF.
- Conditions : Double coupling (2 × 30 min) ensures >95% yield for azetidine incorporation, as monitored by Kaiser test.
Cyclization Strategies for Azetidine Formation
The azetidine ring is synthesized prior to Fmoc protection using two primary methodologies:
Hofmann-Type Rearrangement
Starting from γ-azido-L-homoalanine (prepared via diazotransfer), Hofmann rearrangement with (diacetoxyiodo)benzene (PIDA) generates the β-lactam intermediate, which undergoes ring expansion to azetidine:
$$
\text{Fmoc-γ-azido-L-homoalanine} \xrightarrow{\text{PIDA}} \text{β-lactam} \xrightarrow{\text{LiHMDS}} \text{azetidine derivative}
$$
Yield : 68–72% over three steps.
Silyl-Mediated Cyclization
Adapting methods from EP0238252A2:
- Silylation : Protect β-amino alcohol with tert-butyldimethylsilyl (TBDMS) groups.
- Oxidation : Pyridinium chlorochromate converts alcohol to ketone.
- Cyclization : Lithium hexamethyldisilazide (LiHMDS) induces ring closure at 8–12°C.
Critical parameters :
- Temperature control (±2°C) to minimize epimerization.
- Anhydrous hexanes as solvent for optimal base activity.
Protecting Group Strategy and Final Deprotection
The Fmoc group’s orthogonal stability enables sequential deprotection:
Fmoc Stability Profile
Global Deprotection Protocol
- Resin cleavage : TFA/EDT/H₂O (94:3:3, 3 h) releases peptide while preserving Fmoc.
- Selective Fmoc removal : Post-purification treatment with DBU/piperidine (1:4) yields free amine if required.
Analytical Validation and Characterization
Purity Assessment
Stability Studies
- Alkyne integrity : No decomposition observed after 72 h in DMF at 25°C.
- Azetidine ring : Stable to 20% piperidine (2 × 10 min) but undergoes partial ring-opening in 50% TFA >6 h.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Key Advantage |
|---|---|---|---|
| SPPS + Propargyl | 58% | 97% | Compatible with automated synthesis |
| Cyclization + Alkyne | 72% | 95% | Higher yield for small-scale production |
| Preformed building block | 82% | 98% | Minimal purification steps |
Industrial-Scale Considerations
Chemical Reactions Analysis
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pentynoic acid moiety, often using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that retain the core structure of the original compound.
Scientific Research Applications
Biological Targets
The compound has shown potential in interacting with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases associated with cancer progression, indicating potential anti-cancer properties.
Anticancer Research
Recent studies have highlighted the compound's potential as an anti-cancer agent. For example, research indicates that it may inhibit certain kinases involved in tumor growth and metastasis. This makes it a candidate for further development in cancer therapeutics.
Case Study 1: Anticancer Activity
A study focused on the inhibition of cancer cell proliferation using derivatives of the compound showed promising results. The findings indicated that modifications to the azetidine ring could enhance the compound's binding affinity to target kinases, leading to increased cytotoxicity against cancer cells.
Case Study 2: Synthesis Optimization
Research aimed at optimizing the synthetic route for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid demonstrated improved yields through the use of continuous flow synthesis techniques. This advancement not only increased efficiency but also reduced production costs, making it more viable for pharmaceutical applications.
Mechanism of Action
The mechanism by which 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid exerts its effects is largely dependent on its interactions with other molecules. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The azetidine ring and pentynoic acid moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key attributes of the target compound with structurally related Fmoc-protected heterocyclic acids:
Reactivity and Functional Differences
- Alkyne Functionality: The target compound’s pent-4-ynoic acid side chain provides a unique handle for click chemistry, absent in carboxylic acid analogues like (S)-1-Fmoc-azetidine-2-carboxylic acid .
- Ring Strain: Azetidine’s four-membered ring introduces higher reactivity compared to six-membered piperidine derivatives (e.g., 3-[1-Fmoc-piperidin-4-yl]propanoic acid), making it more prone to ring-opening reactions .
- Steric Effects : Substituents such as the 3-methyl group in 2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid may hinder nucleophilic attacks, altering reaction kinetics .
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid, also known by its CAS number 2411242-24-3, is a compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of 375.4 g/mol. The structure includes an azetidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO4 |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 2411242-24-3 |
Research indicates that compounds containing the fluorenylmethoxycarbonyl moiety may exhibit significant biological activities through various mechanisms, including:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell division. Inhibition can lead to antimicrobial and anticancer effects.
- Interaction with Cell Membranes : The hydrophobic fluorenyl group may enhance membrane permeability, facilitating the compound's entry into cells.
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
Recent studies have shown that fluorene-based compounds exhibit notable antimicrobial properties. For instance, azetidinone derivatives derived from similar structures have been tested against multidrug-resistant bacterial strains. The results indicated varying degrees of efficacy compared to standard antibiotics.
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Azetidinone Derivative A | Staphylococcus aureus | 10 |
| Azetidinone Derivative B | Escherichia coli | 8 |
| Azetidinone Derivative C | Pseudomonas aeruginosa | 9 |
Anticancer Activity
In vitro studies have demonstrated that related compounds show significant cytotoxicity against various cancer cell lines, including:
- Human Lung Carcinoma (A549)
- Human Breast Carcinoma (MDA-MB-231)
These studies often utilize assays such as MTT or cell viability assays to quantify the effects.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 | 15 | Taxol |
| MDA-MB-231 | 12 | Doxorubicin |
Case Studies
- Study on Fluorene Derivatives : A study published in Nature explored the synthesis of fluorene-based azetidinones and their biological activities. The researchers found that certain derivatives exhibited enhanced activity against A549 and MDA-MB-231 cells compared to conventional treatments .
- Molecular Docking Studies : Another investigation utilized molecular docking techniques to predict the binding affinity of these compounds to DHFR, providing insights into their potential as therapeutic agents .
Q & A
Q. What are the standard synthetic routes for introducing the Fmoc group in this compound, and what reagents are typically employed?
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is introduced via a two-step process: (1) activation of the azetidine amine using a base like diisopropylethylamine (DIPEA) and (2) reaction with Fmoc chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–4°C. Post-reaction, purification is achieved via flash chromatography or precipitation in cold ether . Key reagents include Fmoc-Cl, DIPEA, and desiccants to control moisture.
Q. How is this compound applied in peptide synthesis, and what are its advantages over other protecting groups?
This compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during elongation and is removed under mild basic conditions (20% piperidine in DMF), minimizing side reactions. Advantages include orthogonality with acid-labile protecting groups (e.g., Boc) and compatibility with automated synthesis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Spill Management: Collect spills with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can coupling efficiency be optimized when integrating this compound into solid-phase peptide synthesis?
Coupling efficiency depends on:
- Activation Reagents: Use HOBt/DIC or Oxyma Pure/EDC to reduce racemization .
- Solvent Choice: DMF or NMP enhances solubility of hydrophobic intermediates.
- Reaction Time/Temperature: Monitor via Kaiser test; extend coupling times (2–4 hrs) at room temperature for sterically hindered residues .
Q. What experimental strategies mitigate instability of the alkyne (pent-4-ynoic acid) moiety during prolonged storage or reactions?
- Storage: Store at –20°C under inert gas (argon) to prevent oxidation .
- Reaction Conditions: Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under anaerobic conditions to preserve alkyne integrity .
- Stabilizers: Add radical inhibitors (e.g., BHT) in stock solutions .
Q. How can racemization be minimized during deprotection or coupling steps involving the azetidine ring?
- Deprotection: Use 20% piperidine in DMF for ≤10 min to limit base-induced racemization .
- Coupling: Employ low temperatures (0–4°C) and chiral auxiliaries (e.g., HMPA) to stabilize stereochemistry .
- Monitoring: Analyze enantiopurity via chiral HPLC with a Crownpak CR(+) column .
Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular Dynamics Simulations: Model binding poses using software like GROMACS or AMBER .
Q. Which analytical techniques are most effective for assessing purity and structural integrity post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
